molecular formula C11H10ClNO B8273156 3-(1-Cyano-1-methylethyl)benzoyl chloride

3-(1-Cyano-1-methylethyl)benzoyl chloride

Cat. No. B8273156
M. Wt: 207.65 g/mol
InChI Key: XJGOKLDKOUXTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08497274B2

Procedure details

3-(1-Cyano-1-methylethyl)benzoic acid (20.0 g, 105 mmol) was dissolved in tetrahydrofuran (105 mL), and oxalyl chloride (10.8 mL, 126 mmol) and N,N-dimethylformamide (20 μL) were added. The reaction mixture was stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure to give 3-(1-cyano-1-methylethyl)benzoyl chloride. To a solution of 3-aminophenol (11.4 g, 105 mmol) in tetrahydrofuran (200 mL) was added a suspension of sodium hydrogen carbonate (26.5 g, 315 mmol) in water (315 mL), and the mixture was vigorously stirred at room temperature. A solution of 3-(1-cyano-1-methylethyl)benzoyl chloride in tetrahydrofuran (105 mL) produced above was added dropwise, and the mixture was stirred at room temperature for 16 hr. Ethyl acetate (300 mL) was added to the reaction mixture, and the aqueous layer was separated. The organic layer was washed with saturated brine (300 mL) and dried over anhydrous sodium sulfate. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained solid was washed with a mixed solvent (1:1) of diisopropyl ether and n-hexane to give the title compound (27.0 g, 92%) as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9](O)=[O:10])([CH3:5])[CH3:4])#[N:2].C(Cl)(=O)C([Cl:18])=O.CN(C)C=O>O1CCCC1>[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([Cl:18])=[O:10])([CH3:5])[CH3:4])#[N:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 μL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.